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Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1678590 Get Quote

(rel)-RSD 921, with the IUPAC designation (1R,2R)-(+)-N-methyl-N-[2-(1-

pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride, is a novel compound

recognized primarily for its potent sodium channel blocking activity, which underpins its

antiarrhythmic and local anesthetic properties.[1][2] This technical guide provides an in-depth

exploration of the pharmacological properties of (rel)-RSD 921, presenting key quantitative

data, detailed experimental methodologies, and visual representations of its mechanism of

action.

Core Pharmacological Attributes
(rel)-RSD 921 is the (R,R)-enantiomer of the kappa (k) opioid receptor agonist PD117,302.[1]

However, (rel)-RSD 921 itself demonstrates a significantly different pharmacological profile,

with its primary actions centered on ion channel modulation rather than opioid receptor

agonism.[1][2]

Physicochemical Properties
The hydrated hydrochloride salt of (rel)-RSD 921 has a molecular weight of 406 g/mol and a

melting point of 147 °C.[3] Its lipid partition coefficient (log P) of 1.59 suggests moderate

lipophilicity.[3]
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The binding affinity and functional blockade of (rel)-RSD 921 have been quantified across

various molecular targets. The following tables summarize these key interactions.

Table 1: Opioid Receptor and Sodium Channel Binding
Affinity of (rel)-RSD 921

Target Radioligand IC50 (μM) Ki (μM)

Kappa (κ) Opioid

Receptor
[3H]U-69,593 0.4 ± 0.05 0.2 ± 0.02

Mu (μ) Opioid

Receptor

[3H](D-Ala2, N-

methyl-Phe4, Gly-ol5)-

enkephalin (DAMGO)

7.6 ± 1.2 0.9 ± 0.1

Sodium Channel (Site

2)

[3H]Batrachotoxinin

(BTX)
6.8 ± 0.9 6.1 ± 0.8

Delta (δ) Opioid

Receptor

[3H]D-Pen2, D-Pen5

enkephalin (DPDPE)
Negligible Effects Not Determined

Data sourced from radioligand binding assays.[3]

Table 2: Potency of (rel)-RSD 921 in Blocking Voltage-
Gated Sodium Channel Isoforms

Isoform Tonic Block EC50 (μM) at pH 7.4

rNav1.5 (cardiac)
Not explicitly stated, but equipotent to other

isoforms

rNav1.2 (neuronal)
Not explicitly stated, but equipotent to other

isoforms

rNav1.4 (skeletal muscle)
Not explicitly stated, but equipotent to other

isoforms

(rel)-RSD 921 produced equipotent tonic block of these sodium current isoforms.[1][3]
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Table 3: Use-Dependent Block of Sodium Channel
Isoforms by (rel)-RSD 921

Isoform Concentration (μM)
Stimulation
Frequency (Hz)

% Block

rNav1.5 (cardiac) 100 30 81 ± 4

rNav1.4 (skeletal

muscle)
100 30 40 ± 5

rNav1.2 (neuronal) 100 30 24 ± 3

Data obtained from electrophysiological studies on Xenopus laevis oocytes.[3]

Mechanism of Action: Ion Channel Blockade
The primary mechanism of action of (rel)-RSD 921 is the blockade of voltage-gated sodium

channels.[1][2] This blockade is enhanced under conditions of low pH and high extracellular

potassium, which are characteristic of ischemic tissue.[1][2] Furthermore, the compound

exhibits a pronounced use-dependent block, particularly of the cardiac sodium channel isoform

(rNav1.5), indicating a higher affinity for channels in the open or inactivated state.[3]

In addition to its effects on sodium channels, (rel)-RSD 921 also blocks transient (Ito) and

sustained (IKsus) outward potassium currents, although with lower potency compared to its

sodium channel blocking activity.[1][2]

The following diagram illustrates the proposed mechanism of action of (rel)-RSD 921 at the

cellular level.
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Mechanism of Action of (rel)-RSD 921
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Cellular mechanism of (rel)-RSD 921.

Experimental Protocols
This section details the methodologies employed to characterize the pharmacological profile of

(rel)-RSD 921.

Radioligand Binding Assays
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Objective: To determine the binding affinity of (rel)-RSD 921 for opioid receptors and sodium

channels.

Protocol:

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target

receptors (e.g., rat brain for opioid receptors).

Incubation: A constant concentration of a specific radioligand is incubated with the

membrane preparation in the presence of varying concentrations of the test compound ((rel)-
RSD 921).

Kappa Opioid Receptor: [3H]U-69,593 (3 nM) is used as the radioligand.[3]

Mu Opioid Receptor: [3H](D-Ala2, N-methyl-Phe4, Gly-ol5)-enkephalin (DAMGO) (2 nM) is

used.[3]

Delta Opioid Receptor: [3H]D-Pen2, D-Pen5 enkephalin (DPDPE) (2 nM) is used.[3]

Sodium Channel (Site 2): [3H]Batrachotoxinin (BTX) (5 nM) is used.[3]

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of (rel)-RSD 921 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The inhibition

constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.
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Workflow of a radioligand binding assay.

Two-Electrode Voltage Clamp Electrophysiology in
Xenopus Oocytes
Objective: To characterize the functional block of voltage-gated sodium channel isoforms by

(rel)-RSD 921.

Protocol:
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Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs

and defolliculated using collagenase.[3]

cRNA Injection: Oocytes are injected with 50 nL of in vitro transcribed cRNA encoding the

desired rat sodium channel isoform (rNav1.2, rNav1.4, or rNav1.5).[3]

Incubation: Injected oocytes are incubated for 48 hours to allow for channel expression.[3]

Electrophysiological Recording:

Oocytes are placed in a recording chamber and impaled with two microelectrodes filled

with 3 M KCl.

The membrane potential is clamped at a holding potential of -100 mV (or -120 mV for

rNav1.5).[3]

Sodium currents are evoked by depolarizing voltage steps (e.g., to -10 mV).[3]

Drug Application: (rel)-RSD 921 is applied to the bath solution at various concentrations.

Data Acquisition and Analysis:

Tonic Block: The reduction in the peak sodium current in the presence of (rel)-RSD 921 is

measured to determine the EC50 for tonic block.

Use-Dependent Block: A train of depolarizing pulses (e.g., 30 pulses at 1 Hz or 30 Hz) is

applied to assess the frequency-dependent block.[3] The percentage of current reduction

during the pulse train is quantified.

Effect of pH: The blocking effect of a fixed concentration of (rel)-RSD 921 (e.g., 30 μM) is

compared at physiological pH (7.4) and acidic pH (6.4).[3]

The following diagram illustrates the experimental setup for two-electrode voltage clamp.
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Two-Electrode Voltage Clamp Setup
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Two-electrode voltage clamp setup.

Whole-Cell Patch Clamp Electrophysiology in Isolated
Cardiomyocytes
Objective: To investigate the effects of (rel)-RSD 921 on sodium and potassium currents in

native cardiac cells.

Protocol:
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Cell Isolation: Single cardiac myocytes are isolated from adult male rat hearts by enzymatic

digestion.[3]

Patch Clamp Recording:

A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane to

form a high-resistance seal (gigaohm seal).

The membrane patch under the pipette is ruptured to gain electrical access to the cell

interior (whole-cell configuration).

The membrane potential is controlled, and ionic currents are recorded using a patch-

clamp amplifier.

Voltage Protocols: Specific voltage protocols are applied to isolate and measure different

currents:

Sodium Currents: Cells are held at a hyperpolarized potential (e.g., -150 mV) and then

depolarized to elicit sodium currents.[3]

Potassium Currents: Different voltage steps are used to evoke transient outward (Ito) and

sustained (IKsus) potassium currents.

Drug Application: (rel)-RSD 921 is applied via the bath solution.

Data Analysis: The effects of (rel)-RSD 921 on the amplitude and kinetics of the recorded

currents are analyzed.

In Vivo Pharmacology
In vivo studies in rats, dogs, and baboons have demonstrated that (rel)-RSD 921 dose-

dependently reduces blood pressure and heart rate.[1] It also prolongs the PR and QRS

intervals of the electrocardiogram (ECG), consistent with its sodium channel blocking activity.[1]

In animal models of arrhythmia, (rel)-RSD 921 has shown protective effects against electrically

induced arrhythmias and those caused by coronary artery occlusion.[1][2]

Conclusion
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(rel)-RSD 921 is a potent voltage-gated sodium channel blocker with additional, less potent

effects on potassium channels. Its pharmacological profile, characterized by equipotent tonic

block of neuronal, skeletal, and cardiac sodium channel isoforms and a marked use-dependent

block of the cardiac isoform, makes it a compound of interest for its potential antiarrhythmic and

local anesthetic applications. The detailed methodologies provided in this guide offer a

framework for further investigation into the nuanced pharmacological effects of this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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